![molecular formula C14H19N3O3S B2688843 N-[2-(2-methoxyphenyl)ethyl]-1,3-dimethylpyrazole-4-sulfonamide CAS No. 900399-67-9](/img/structure/B2688843.png)

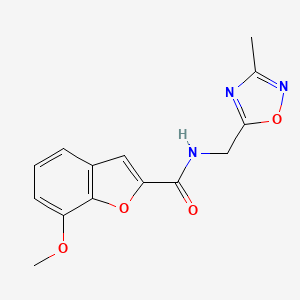

N-[2-(2-methoxyphenyl)ethyl]-1,3-dimethylpyrazole-4-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or function if it’s a known substance in a particular field, such as medicine or material science .

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

Molecular structure analysis involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reactivity of the compound, the conditions under which it reacts, the products of the reaction, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, optical activity, etc. These properties can give insights into the compound’s stability, reactivity, and its possible uses .Aplicaciones Científicas De Investigación

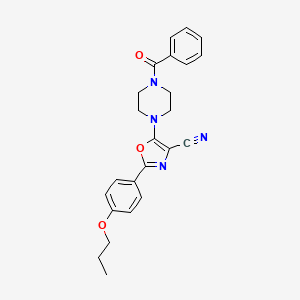

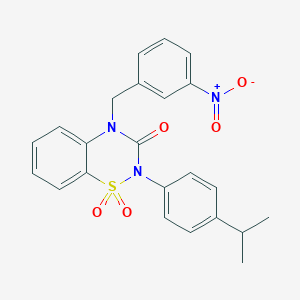

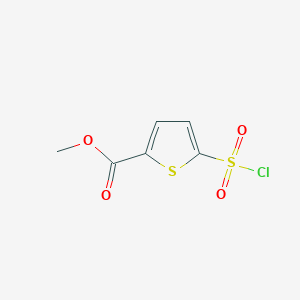

Sulfonamide Inhibitors

Sulfonamide compounds, including N-[2-(2-methoxyphenyl)ethyl]-1,3-dimethylpyrazole-4-sulfonamide, play a critical role in medicinal chemistry due to their broad spectrum of biological activities. They are significant for their bacteriostatic properties, acting as synthetic antibiotics to treat bacterial infections. Beyond their traditional use, sulfonamides have been explored for various other therapeutic applications, such as diuretics, carbonic anhydrase inhibitors, antiepileptics, and more. Their versatility extends to being used as antiviral HIV protease inhibitors, anticancer agents, and drugs for Alzheimer’s disease, showcasing their importance in developing valuable drugs and drug candidates for multiple conditions, including cancer, glaucoma, inflammation, and dandruff (Gulcin & Taslimi, 2018).

Environmental Impact and Removal Technologies

Sulfonamides, due to their extensive use in medicine and agriculture, have become persistent organic pollutants in the environment, necessitating the development of efficient removal technologies. Their presence in water bodies poses risks to aquatic life and, indirectly, human health. Advanced oxidation processes (AOPs), adsorption techniques, and photocatalytic degradation are among the methods researched for the removal of sulfonamides from aqueous solutions. These studies are crucial for sustainable development and reducing the ecological footprint of pharmaceutical residues (Prasannamedha & Kumar, 2020).

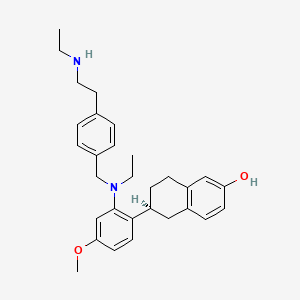

Antiglaucoma Applications

Specific sulfonamide derivatives have been identified as potent inhibitors of carbonic anhydrase, an enzyme critical for fluid regulation in the eye. These inhibitors are used as therapeutic agents for glaucoma, a leading cause of blindness, by reducing intraocular pressure. Research into novel sulfonamide compounds continues to be a fertile area for developing more effective and safer antiglaucoma medications (Masini et al., 2013).

Novel Synthesis and Pharmaceutical Impurities

The synthesis of sulfonamide compounds, including N-[2-(2-methoxyphenyl)ethyl]-1,3-dimethylpyrazole-4-sulfonamide, and their pharmaceutical impurities has been a subject of interest for improving the manufacturing processes of drugs. Novel synthesis methods aim to enhance yield, reduce costs, and minimize the formation of unwanted impurities, which is vital for ensuring the safety and efficacy of pharmaceutical products (Saini et al., 2019).

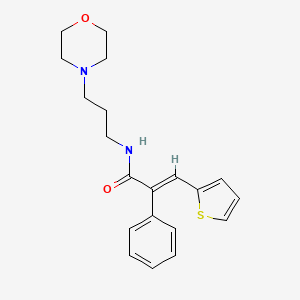

Antioxidant Activity Analysis

Sulfonamide derivatives have also been studied for their antioxidant properties, which are significant for their potential to mitigate oxidative stress-related diseases. Analytical methods for determining antioxidant activity of sulfonamides highlight the importance of these compounds in both food engineering and pharmaceutical applications. Understanding the mechanisms behind their antioxidant activity can lead to the development of new therapeutic agents (Munteanu & Apetrei, 2021).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

N-[2-(2-methoxyphenyl)ethyl]-1,3-dimethylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3S/c1-11-14(10-17(2)16-11)21(18,19)15-9-8-12-6-4-5-7-13(12)20-3/h4-7,10,15H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWEYKOGGRYRDBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1S(=O)(=O)NCCC2=CC=CC=C2OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49822171 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[2-(2-methoxyphenyl)ethyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,4-Dimethylphenyl)sulfanyl]ethanimidamide hydrochloride](/img/structure/B2688765.png)

![6-Nitro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2688770.png)